3,4-Dimethyl-1H-pyrrole-2-carbaldehyde CAS 19713-89-4 properties
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde CAS 19713-89-4 properties
An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in organic and medicinal chemistry.[1] Its pyrrole-2-carbaldehyde scaffold is a key structural motif found in numerous biologically active natural products and pharmaceutical molecules.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecular architectures, including porphyrins, dyes, and various heterocyclic systems used in pharmaceuticals, agrochemicals, and materials science.[1][2] Derivatives of this scaffold have been isolated from natural sources like fungi and plants and are central to molecules like the diabetes marker, pyrraline.[1] The presence of a reactive aldehyde group makes it particularly useful for creating Schiff bases and for ligating metal ions.[1]
Chemical and Physical Properties
The fundamental properties of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 19713-89-4[1][3] |
| Molecular Formula | C₇H₉NO[3][4] |
| Molecular Weight | 123.15 g/mol [1][3] |
| InChI Key | LRJDGBKOYYAJJF-UHFFFAOYSA-N[1][4][5] |
| InChI | InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3[4][5] |
| SMILES | N1C=C(C)C(C)=C1C=O[5] |
| Synonyms | 1H-Pyrrole-2-carboxaldehyde, 3,4-dimethyl-; 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde[3] |
| MDL Number | MFCD00030344[3] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 133 °C[2] |
| Boiling Point | 244.1±35.0 °C (Predicted)[2] |
| Density | 1.099±0.06 g/cm3 (Predicted)[2] |
| Appearance | Solid[6] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Table 3: Spectroscopic Data Summary
| Technique | Data Availability / Key Features |
| ¹H NMR | Spectrum available. Solvent: DMSO-d6.[4] |
| ¹³C NMR | Data may be available from suppliers.[5] |
| Mass Spectrometry (MS) | Spectrum available.[5] |
| Infrared (IR) | Spectrum available.[5] |
Safety and Handling
Proper handling and storage are essential when working with this compound.
Table 4: Hazard Information and Precautionary Statements
| Category | Information |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |
| Signal Word | Warning[6][7] |
| Precautionary - Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| Precautionary - Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell.[6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[6] Recommended storage: 2-8°C under an inert atmosphere.[1][2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6] |
Experimental Protocols
Synthesis via Vilsmeier-Haack Formylation
The most common method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[8] This involves the formylation of an electron-rich pyrrole ring using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][8]
Methodology:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 10-20°C.[9] After the addition is complete, remove the ice bath and stir the mixture for approximately 15 minutes to allow for the formation of the chloroiminium salt (Vilsmeier reagent).[9]
-
Pyrrole Addition: Cool the reaction mixture again in an ice bath and dilute with a suitable solvent such as ethylene dichloride.[9] Prepare a solution of the precursor, 3,4-dimethyl-1H-pyrrole, in the same solvent. Add the pyrrole solution dropwise to the stirred Vilsmeier reagent, keeping the temperature below 5°C.[9]
-
Reaction: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for about 15 minutes.[9]
-
Work-up and Hydrolysis: Cool the mixture and cautiously add a solution of sodium acetate in water to hydrolyze the intermediate iminium salt.[9] Reflux the mixture again for 15 minutes to ensure complete hydrolysis.[9]
-
Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether).[9] Combine the organic extracts, wash with a saturated sodium carbonate solution, and dry over an anhydrous drying agent (e.g., magnesium sulfate).[8][9]
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.[8]
Oxidation to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
The aldehyde group can be readily oxidized to a carboxylic acid, providing a key intermediate for synthesizing esters and amides.[1]
Methodology:
-
Reaction Setup: Dissolve 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to the stirred solution.[1] Maintain the reaction temperature as required for the specific oxidant.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum to yield 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
Visualizations
Synthetic Pathway
The following diagram illustrates the workflow for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde.
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Applications
This diagram shows the central role of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as an intermediate for further chemical transformations.
Caption: Key reactions and applications.
Applications in Research and Development
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a valuable precursor in medicinal chemistry. The pyrrole core is present in drugs with antibacterial, anti-inflammatory, antifungal, and anticancer properties.[10] For instance, substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides, derived from this aldehyde, have been investigated as potential antifungal and antimicrobial agents.[10] Its derivatives are also instrumental in developing porphyrin-based photosensitizers for photodynamic therapy and fluorescent dyes like BODIPY.[8] The continued exploration of this compound and its derivatives highlights its role in advancing sustainable and innovative chemistry.[1]
References
- 1. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 [benchchem.com]
- 2. 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde [myskinrecipes.com]
- 3. CAS 19713-89-4 | 3,4-Dimethylpyrrole-2-carbaldehyde - Synblock [synblock.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
